Core Molecular Profile and Physicochemical Properties
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Acetyl-5-nitropyrrole
This guide provides a comprehensive technical overview of 2-Acetyl-5-nitropyrrole, a key heterocyclic building block. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's properties, synthesis, and reactivity. We will move beyond simple data recitation to explore the causal relationships behind its chemical behavior and provide field-proven insights into its application as a versatile synthetic intermediate.
2-Acetyl-5-nitropyrrole, with the systematic IUPAC name 1-(5-nitro-1H-pyrrol-2-yl)ethanone, is a disubstituted pyrrole ring bearing two powerful electron-withdrawing groups.[1][2] This substitution pattern profoundly influences the molecule's electronic structure, reactivity, and potential as a precursor in complex syntheses. The presence of both a nitro group and an acetyl group on the pyrrole scaffold makes it an important intermediate for accessing a variety of more complex nitrogen-containing heterocycles, particularly those with pharmacological relevance.
The fundamental properties of this compound are summarized below, providing a baseline for its handling, characterization, and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 32116-25-9 | [1][2] |
| Molecular Formula | C₆H₆N₂O₃ | [1][2] |
| Molecular Weight | 154.12 g/mol | [1][2][3] |
| Appearance | Neat (likely crystalline solid) | [1] |
| Melting Point | 156 °C | |
| Boiling Point | 277.46 °C (estimated) | |
| Density | 1.4564 g/cm³ (estimated) | |
| pKa | 11.52 ± 0.50 (predicted) | |
| Synonyms | Methyl 5-Nitropyrrol-2-yl Ketone, NSC 87231 | [1][3] |
Strategic Synthesis: The Nitration of 2-Acetylpyrrole
The most direct and logical route to 2-Acetyl-5-nitropyrrole is the electrophilic nitration of the readily available precursor, 2-acetylpyrrole.
Causality Behind the Experimental Design: The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. However, it is also notoriously sensitive to strong acids and oxidizing conditions, which can lead to polymerization or degradation. Therefore, the choice of nitrating agent is critical. Harsh conditions, such as the classic mixed acid (H₂SO₄/HNO₃) protocol, are unsuitable. A milder, controlled nitrating agent is required to achieve the desired transformation without destroying the substrate.
Acetyl nitrate, generated in situ from acetic anhydride and nitric acid, is the reagent of choice for this transformation.[4] It provides a source of the nitronium ion (NO₂⁺) electrophile under conditions that are significantly less acidic and oxidizing than mixed acid, preserving the integrity of the pyrrole ring. The acetyl group at the 2-position is an electron-withdrawing, meta-directing group in classical aromatic systems. However, in the highly activated pyrrole system, its deactivating effect tempers the ring's reactivity and, in concert with the directing influence of the ring nitrogen, guides the incoming electrophile to the C5 position.
Caption: Workflow for the synthesis of 2-Acetyl-5-nitropyrrole.
Detailed Experimental Protocol: This protocol is a representative method based on established chemistry for nitrating sensitive heterocycles. It must be performed with appropriate safety precautions in a fume hood.
-
Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 5.0 equivalents of acetic anhydride to 0 °C in an ice-salt bath.
-
Acetyl Nitrate Generation: Add 1.0 equivalent of concentrated nitric acid dropwise to the cooled acetic anhydride via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. Stir the resulting solution for 30 minutes at 0 °C to ensure complete formation of acetyl nitrate.
-
Substrate Addition: Dissolve 1.0 equivalent of 2-acetylpyrrole in a minimal amount of acetic anhydride and cool it to 0 °C.
-
Nitration Reaction: Add the 2-acetylpyrrole solution dropwise to the prepared acetyl nitrate solution. The reaction is exothermic; maintain the internal temperature at 0-5 °C. After the addition is complete, allow the mixture to stir at this temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid. Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Acetyl-5-nitropyrrole.
Spectral Characterization: A Self-Validating System
The structure of the synthesized product must be unequivocally confirmed. The expected spectroscopic data provides a fingerprint for validation.
| Spectroscopy | Expected Signals and Interpretation |
| ¹H NMR | ~2.5 ppm (s, 3H): Singlet for the acetyl methyl protons (-COCH₃).~7.0-7.5 ppm (d, 1H): Doublet for the C4 proton of the pyrrole ring.~7.8-8.2 ppm (d, 1H): Doublet for the C3 proton, deshielded by the adjacent acetyl group.~10-12 ppm (br s, 1H): Broad singlet for the N-H proton of the pyrrole ring. |
| ¹³C NMR | ~27 ppm: Acetyl methyl carbon.~115-125 ppm: Two signals for the C3 and C4 carbons of the pyrrole ring.~130-140 ppm: Two signals for the quaternary C2 and C5 carbons.~190 ppm: Carbonyl carbon of the acetyl group. |
| FT-IR (cm⁻¹) | ~3300: N-H stretch.~1660: C=O stretch (acetyl ketone).~1520 & ~1340: Asymmetric and symmetric N-O stretches of the nitro group. |
| Mass Spec (EI) | M⁺ at m/z = 154: Molecular ion peak corresponding to C₆H₆N₂O₃. |
Chemical Reactivity: A Hub for Synthetic Diversification
The true value of 2-Acetyl-5-nitropyrrole lies in its potential for selective chemical transformations at its functional groups, making it a versatile scaffold for building molecular complexity.
Caption: Key reaction pathways of 2-Acetyl-5-nitropyrrole.
A. Chemoselective Reduction of the Nitro Group
The conversion of the nitro group to an amine is one of the most powerful transformations for this molecule. The resulting 2-acetyl-5-aminopyrrole is a valuable intermediate, as the amino group can be readily derivatized.
Expertise Insight: The key challenge is chemoselectivity—reducing the nitro group without affecting the acetyl carbonyl. Standard catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (like SnCl₂ in HCl) are highly effective for this purpose.[5] The resulting aminopyrrole opens pathways to amides, sulfonamides, or diazonium salts for further coupling reactions.
Protocol: Synthesis of 2-Acetyl-5-aminopyrrole
-
Suspend 2-Acetyl-5-nitropyrrole (1.0 eq.) in ethanol in a round-bottom flask.
-
Add an aqueous solution of tin(II) chloride (SnCl₂) (3-4 eq.) and concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can be purified by column chromatography.
B. Reactions at the Acetyl Group
The methyl group of the acetyl moiety is sufficiently acidic to participate in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes. This allows for the extension of the molecular framework and the synthesis of pyrrole-based chalcones, a class of compounds with known biological activities.[6]
Protocol: Synthesis of a Pyrrolyl Chalcone Analogue
-
Dissolve 2-Acetyl-5-nitropyrrole (1.0 eq.) and a substituted aromatic aldehyde (1.1 eq.) in ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide, dropwise.
-
Stir the reaction at room temperature. The product often precipitates from the solution upon formation.
-
Monitor the reaction by TLC. Upon completion, filter the solid product, wash with cold ethanol and water, and dry.
Applications in Drug Discovery and Materials Science
The synthetic utility of 2-Acetyl-5-nitropyrrole directly translates to its application in fields requiring novel heterocyclic compounds.
-
Medicinal Chemistry: Nitropyrrole-containing natural products, such as the pyrrolomycins and heronapyrroles, exhibit significant antibiotic activity.[6][7][8] 2-Acetyl-5-nitropyrrole serves as a crucial starting material for the synthesis of analogues of these natural products, enabling structure-activity relationship (SAR) studies to develop new antimicrobial agents. Furthermore, it has been directly implicated in the synthesis of pyrroles and indoles with potential antiviral properties.
-
Nucleoside Chemistry: The compound is used to synthesize novel C-deoxyribonucleosides, which are of interest in the development of artificial genetic systems and therapeutic oligonucleotides.
-
Materials Science: The extended π-systems that can be generated from this scaffold (e.g., via condensation reactions) are of interest in the development of organic materials with specific electronic or photochemical properties, analogous to other polypyrrolic systems.[9]
Conclusion
2-Acetyl-5-nitropyrrole is far more than a simple chemical reagent; it is a strategically designed molecular scaffold. The interplay between its two electron-withdrawing groups on the sensitive pyrrole ring creates a unique profile of stability and reactivity. A thorough understanding of its synthesis via controlled nitration and its principal reaction pathways—nitro reduction and acetyl condensation—empowers researchers to leverage this compound as a versatile building block for constructing complex molecules with significant potential in medicine and materials science.
References
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
-
Gorgani, L., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available from: [Link]
-
The Good Scents Company. 2-acetyl pyrrole, 1072-83-9. Available from: [Link]
-
Wanner, M. J., et al. (2018). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. National Institutes of Health (NIH). Available from: [Link]
-
Gemo, A., et al. (2022). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. National Institutes of Health (NIH). Available from: [Link]
-
Wang, C. J., et al. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 36066, 2-Acetyl-5-nitropyrrole. Available from: [Link]
-
Belen'kii, L. I., et al. (2008). Reactions of 2,5-di(2-thienyl)pyrroles. ResearchGate. Available from: [Link]
-
CRO Splendid Lab Pvt. Ltd. 2-Acetyl-5-nitropyrrole. Available from: [Link]
-
Hughes, C. C., et al. (2005). 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family. Chemical Communications (RSC Publishing). Available from: [Link]
-
Shen, B., et al. (2019). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Semantic Scholar. Available from: [Link]
-
Schenzle, A., et al. (1997). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. Available from: [Link]
Sources
- 1. 2-Acetyl-5-nitropyrrole | CymitQuimica [cymitquimica.com]
- 2. 2-Acetyl-5-nitropyrrole | C6H6N2O3 | CID 36066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
